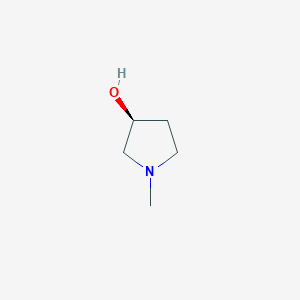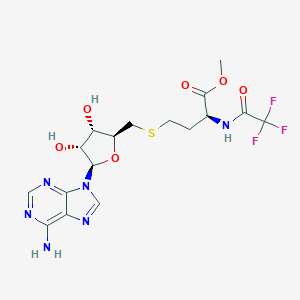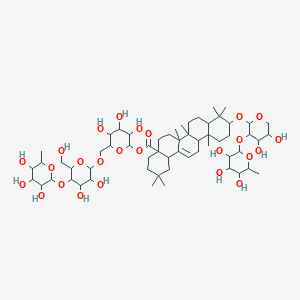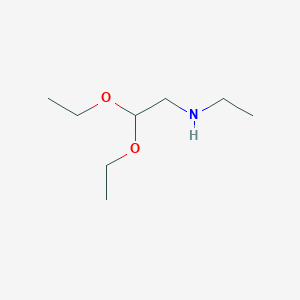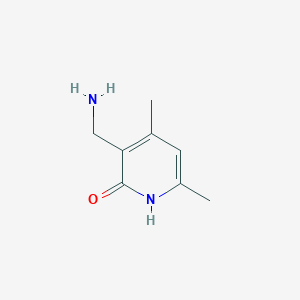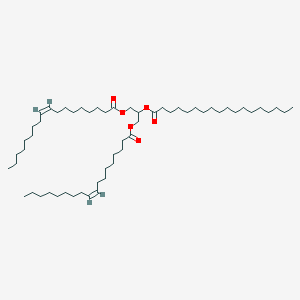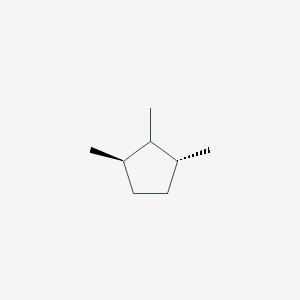
(1R,3R)-1,2,3-三甲基环戊烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3R)-1,2,3-trimethylcyclopentane is an organic compound that belongs to the class of cycloalkanes. It is a stereoisomer with three methyl groups attached to a cyclopentane ring. The specific configuration of the compound is denoted by the (1R,3R) notation, indicating the spatial arrangement of the substituents around the ring.
科学研究应用
(1R,3R)-1,2,3-trimethylcyclopentane has various applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1,2,3-trimethylcyclopentane can be achieved through various methods. One common approach involves the catalytic hydrogenation of 1,2,3-trimethylcyclopentene. This reaction typically uses a palladium or platinum catalyst under high pressure and temperature conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of (1R,3R)-1,2,3-trimethylcyclopentane may involve the use of large-scale catalytic reactors. The process would include the hydrogenation of 1,2,3-trimethylcyclopentene in the presence of a suitable catalyst, followed by purification steps to isolate the desired compound.
化学反应分析
Types of Reactions
(1R,3R)-1,2,3-trimethylcyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can further saturate the compound or modify its functional groups.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated cyclopentanes.
作用机制
The mechanism of action of (1R,3R)-1,2,3-trimethylcyclopentane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1S,3S)-1,2,3-trimethylcyclopentane: A stereoisomer with a different spatial arrangement of methyl groups.
1,2,3-trimethylcyclohexane: A similar compound with a six-membered ring instead of a five-membered ring.
1,2,4-trimethylcyclopentane: A structural isomer with the methyl groups in different positions.
Uniqueness
(1R,3R)-1,2,3-trimethylcyclopentane is unique due to its specific stereochemistry, which can influence its chemical reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects and developing stereoselective reactions.
属性
CAS 编号 |
15890-40-1 |
|---|---|
分子式 |
C8H16 |
分子量 |
112.21 g/mol |
IUPAC 名称 |
(1S,3S)-1,2,3-trimethylcyclopentane |
InChI |
InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m0/s1 |
InChI 键 |
VCWNHOPGKQCXIQ-BQBZGAKWSA-N |
SMILES |
CC1CCC(C1C)C |
手性 SMILES |
C[C@H]1CC[C@@H](C1C)C |
规范 SMILES |
CC1CCC(C1C)C |
同义词 |
cis-1,2,trans-1,3-1,2,3-Trimethyl-cyclopentane; (1α,2α,3β)-1,2,3-Trimethyl-cyclopentane |
蒸汽压力 |
32.0 [mmHg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


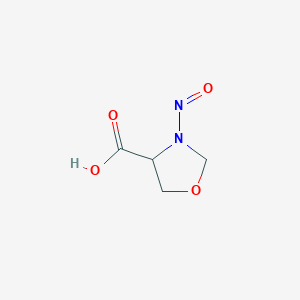
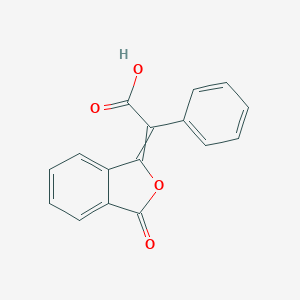
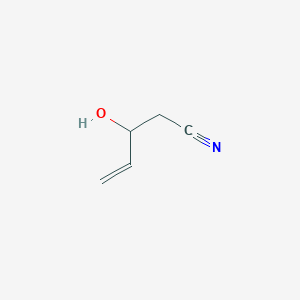
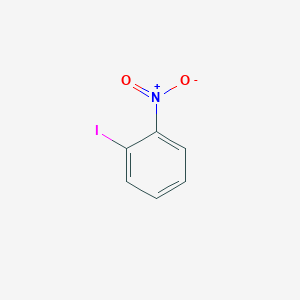
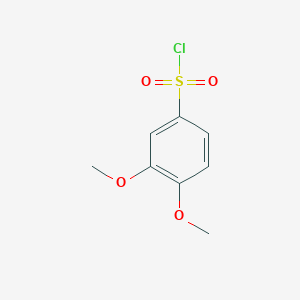
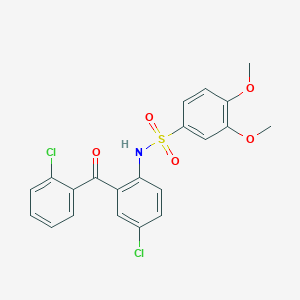
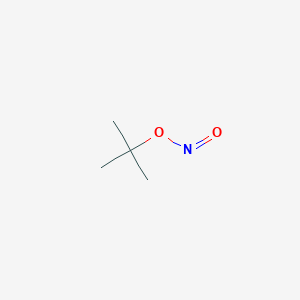
![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)
